5,5/'-Dimethyl-9-ethyl-3-(2-hydroxyethyl)-3/'-(3-sulfatobutyl)thiacarbocyanine betaine
CAS No.: 117898-57-4
Cat. No.: VC0038626
Molecular Formula: C27H32N2O5S3
Molecular Weight: 560.742
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117898-57-4 |
|---|---|
| Molecular Formula | C27H32N2O5S3 |
| Molecular Weight | 560.742 |
| IUPAC Name | 4-[2-[(E)-2-[(Z)-[3-(2-hydroxyethyl)-5-methyl-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-5-methyl-1,3-benzothiazol-3-ium-3-yl]butan-2-yl sulfate |
| Standard InChI | InChI=1S/C27H32N2O5S3/c1-5-21(17-27-29(12-13-30)23-15-19(3)7-9-25(23)36-27)16-26-28(11-10-20(4)34-37(31,32)33)22-14-18(2)6-8-24(22)35-26/h6-9,14-17,20,30H,5,10-13H2,1-4H3 |
| Standard InChI Key | QWEQQXGXNYBLNT-UHFFFAOYSA-N |
| SMILES | CCC(=CC1=[N+](C2=C(S1)C=CC(=C2)C)CCC(C)OS(=O)(=O)[O-])C=C3N(C4=C(S3)C=CC(=C4)C)CCO |
Introduction
5,5'-Dimethyl-9-ethyl-3-(2-hydroxyethyl)-3'-(3-sulfatobutyl)thiacarbocyanine betaine is a complex organic compound belonging to the class of cyanine dyes. These compounds are known for their vibrant colors and are often used in various applications, including biological imaging, optical materials, and as fluorescent probes. The specific structure of this compound, with its sulfatobutyl group, suggests potential applications in aqueous environments due to its hydrophilic properties.
Synthesis and Preparation
The synthesis of 5,5'-Dimethyl-9-ethyl-3-(2-hydroxyethyl)-3'-(3-sulfatobutyl)thiacarbocyanine betaine involves several steps, starting from simpler precursors. The process typically includes the formation of the thiacarbocyanine core followed by the introduction of the sulfatobutyl group through a series of chemical reactions. The specific conditions and reagents used can vary depending on the desired yield and purity.
Biological Imaging
This compound can be used as a fluorescent probe in biological imaging due to its ability to absorb and emit light. The sulfatobutyl group enhances its compatibility with aqueous environments, making it suitable for staining cells or tracking biological processes.
Optical Materials
Cyanine dyes, including this compound, are used in the development of optical materials due to their ability to interact with light. They can be incorporated into polymers or other matrices to create materials with specific optical properties.
Sensing Applications
The optical properties of 5,5'-Dimethyl-9-ethyl-3-(2-hydroxyethyl)-3'-(3-sulfatobutyl)thiacarbocyanine betaine make it a potential candidate for sensing applications, where changes in its fluorescence can be used to detect specific analytes.
Research Findings
Recent research has focused on the development of cyanine dyes for various applications, including their use in bioimaging and as components of optical devices. Studies have shown that modifying the structure of these dyes can significantly impact their properties and potential uses.
| Study Focus | Key Findings |
|---|---|
| Bioimaging | Enhanced cellular uptake and fluorescence stability in aqueous environments |
| Optical Materials | Improved light absorption and emission properties when integrated into polymer matrices |
| Sensing Applications | Potential for detecting specific ions or molecules based on fluorescence changes |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume